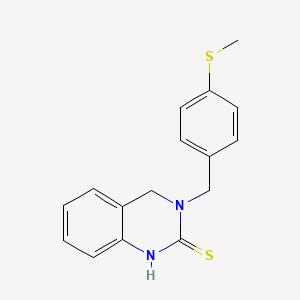

3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione

Description

3-(4-(Methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound featuring a quinazoline core substituted with a thione group at position 2 and a 4-(methylthio)benzyl group at position 2.

Properties

IUPAC Name |

3-[(4-methylsulfanylphenyl)methyl]-1,4-dihydroquinazoline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2S2/c1-20-14-8-6-12(7-9-14)10-18-11-13-4-2-3-5-15(13)17-16(18)19/h2-9H,10-11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZMDNBGYWNNTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN2CC3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione typically involves the condensation of 2-aminobenzylamine with 4-(methylthio)benzaldehyde, followed by cyclization and thionation steps. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione can undergo various types of chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding dihydroquinazoline derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Antiviral Activity

One of the most notable applications of quinazoline derivatives, including 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione, is their role as inhibitors of HIV reverse transcriptase. This enzyme is crucial for the replication of the HIV virus, making it a significant target for antiviral drug development. The compound's structure allows it to interact effectively with the active site of the enzyme, thereby inhibiting viral replication .

Anticancer Properties

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer activities. The compound has been investigated for its potential to inhibit cancer cell proliferation in various cancer lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231) using assays such as MTT . The presence of the methylthio group in the compound may enhance its interaction with biological targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. Research has demonstrated that compounds containing similar moieties can exhibit activity against both gram-positive and gram-negative bacteria. The effectiveness of these compounds often correlates with their structural modifications, such as the incorporation of a methylthio group, which can enhance lipophilicity and facilitate membrane penetration .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include condensation reactions and cyclization steps. These synthetic pathways allow for the introduction of various functional groups that can modify biological activity:

- Step 1: Synthesis begins with a precursor compound that undergoes a series of reactions to form the quinazoline core.

- Step 2: Functionalization at specific positions on the quinazoline ring allows for the incorporation of the methylthio group and benzyl substituent.

- Step 3: Final purification and characterization are performed using techniques such as NMR and mass spectrometry to confirm the structure .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

- Antiviral Study: A study demonstrated that derivatives with similar structures showed effective inhibition of HIV reverse transcriptase, suggesting that modifications like those found in this compound could enhance efficacy against viral infections .

- Anticancer Activity: In vitro studies reported significant cytotoxicity against various cancer cell lines, emphasizing the potential of this compound as a lead for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In the context of anticancer activity, the compound may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Table 1: Substituent Effects on Melting Points and Spectral Data

Key Observations :

- Melting Points : Electron-withdrawing substituents (e.g., Cl in 4g) increase melting points (240–245°C) compared to electron-donating groups (e.g., OCH$_3$ in 4c: 221–225°C), likely due to enhanced dipole-dipole interactions. The methylthio group (moderate electron-donating) in the target compound may yield a melting point intermediate to these values .

- NMR Trends : Methoxy groups (4c) cause upfield shifts in aromatic protons (δ 6.80–7.40) due to electron donation, whereas chloro substituents (4g) induce downfield shifts (δ 7.35–7.60) via electron withdrawal. The methylthio group’s weaker electron donation may result in shifts closer to those of alkyl substituents (e.g., benzyl in 4j: δ 7.30–7.50) .

Table 2: Anti-Melanogenesis Activity of Structural Analogs

Key Insights :

- Bulky, lipophilic substituents (e.g., tert-butyl in 3f) enhance anti-melanogenesis activity due to improved membrane permeability and target binding.

- Thione-containing heterocycles (e.g., dihydroquinazoline-thiones) are known to chelate metal ions in enzymatic active sites, such as tyrosinase, disrupting melanin synthesis .

Biological Activity

3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a quinazoline core substituted with a thione group at the 2-position and a 4-(methylthio)benzyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 300.4 g/mol. The presence of the thione group is crucial for its biological activity as it can participate in various chemical reactions, enhancing its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity, leading to bacterial cell death.

- Case Study : In a study assessing various thioketones for antimicrobial efficacy, this compound demonstrated notable activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.

- Mechanism : The anticancer activity is hypothesized to be mediated through the induction of apoptosis and inhibition of cell proliferation by targeting key signaling pathways involved in cancer growth .

- Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia). The results indicated a significant reduction in cell viability with an IC50 value in the micromolar range, suggesting potential as a lead compound for further development .

Synthesis Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 2-aminobenzylamine with 4-(methylthio)benzaldehyde.

- Cyclization : Followed by cyclization to form the quinazoline core.

- Thionation : The final step involves converting the intermediate into the thione form.

Common solvents used include ethanol or methanol, often with catalysts like acetic acid to facilitate reactions .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(4-(methylthio)phenyl)-3,4-dihydroquinazoline-2(1H)-thione | Structure | Moderate antimicrobial activity |

| 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-one | Structure | Lower anticancer efficacy compared to thione form |

The presence of both thione and methylthio groups in this compound contributes to its enhanced reactivity and biological activities compared to its analogs .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(4-(methylthio)benzyl)-3,4-dihydroquinazoline-2(1H)-thione, and how can reaction conditions be optimized?

Answer:

The synthesis of quinazoline-thione derivatives typically involves cyclization reactions using thiourea or thiosemicarbazide intermediates. For example, analogous compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione were synthesized via fusion of thiocarbohydrazide with arylacetic acids under controlled thermal conditions (413 K) . To optimize yields for the target compound:

- Key parameters : Reaction temperature (e.g., 413 K for cyclization), solvent choice (methanol for recrystallization), and stoichiometric ratios of precursors (e.g., 1:1 molar ratio of acid to thiocarbohydrazide) .

- Troubleshooting : Monitor unreacted starting materials via TLC and use sodium bicarbonate washes to remove acidic impurities .

Advanced: How can DFT calculations and spectroscopic techniques resolve ambiguities in the structural characterization of this compound?

Answer:

Density Functional Theory (DFT) is critical for validating experimental spectroscopic data. For example, in Pd(II)/Pt(II) complexes of similar quinazoline-thiones, DFT calculations matched experimental IR and UV-Vis spectra, confirming bond geometries and electronic transitions .

- Methodological workflow :

- Obtain X-ray crystallography data for precise bond lengths/angles .

- Compare experimental NMR (¹H/¹³C) and IR spectra with DFT-predicted vibrational modes and chemical shifts .

- Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., hydrogen bonds like N–H···S or O–H···S) that influence stability .

Basic: What standardized assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:

Follow protocols validated for structurally related heterocycles:

- Disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria .

- Antifungal testing : Modify methods from oxadiazole-thione studies, using Candida albicans and Aspergillus strains .

- Controls : Include known antibiotics (e.g., ampicillin) and solvent-only blanks to isolate compound-specific effects .

Advanced: How can researchers address contradictory data in cytotoxicity studies across different cell lines?

Answer:

Contradictions often arise from variations in cell permeability, metabolic activity, or assay conditions. Mitigation strategies include:

- Standardize protocols : Use identical cell lines (e.g., HeLa, MCF-7) and MTT assay conditions (incubation time, serum concentration) .

- Mechanistic studies : Perform ROS detection or apoptosis assays (e.g., Annexin V staining) to clarify whether cytotoxicity is oxidative stress-dependent .

- Cross-validate : Compare results with structurally similar compounds (e.g., triazole-thiones) to identify substituent-specific trends .

Basic: What environmental fate studies are relevant for assessing this compound’s ecological impact?

Answer:

Adopt methodologies from Project INCHEMBIOL :

- Abiotic studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and adsorption to soil/sediment.

- Biotic studies : Use OECD 301F biodegradation tests with activated sludge or microbial consortia.

- Analytical tools : HPLC-MS/MS for tracking degradation products; ECOSAR for predicting ecotoxicity .

Advanced: How can metal complexation enhance the compound’s bioactivity, and what coordination modes are most effective?

Answer:

Pd(II)/Pt(II) complexes of quinazoline-thiones showed enhanced antimicrobial activity compared to ligands, likely due to increased membrane permeability and DNA binding .

- Coordination design :

- Validation : Conduct cyclic voltammetry to assess redox activity and correlate with bioactivity .

Methodological: What strategies improve the reproducibility of synthetic protocols for this compound?

Answer:

- Document reaction parameters : Precisely record temperature ramps, stirring rates, and solvent purity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (methanol/water) .

- Data sharing : Publish detailed spectral data (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons) and crystallographic CIF files .

Advanced: How can QSAR models predict the biological activity of derivatives?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models require:

- Descriptors : Compute electronic (e.g., HOMO/LUMO), steric (molar refractivity), and topological (Wiener index) parameters .

- Training data : Use IC50 values from cytotoxicity assays and MICs from antimicrobial studies .

- Validation : Apply leave-one-out cross-validation; prioritize derivatives with predicted logP < 3.5 for optimal bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.